cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-21-1
VCID: VC3866681
InChI: InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
SMILES: CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-21-1

Cat. No.: VC3866681

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid - 733740-21-1

Specification

CAS No. 733740-21-1
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Standard InChI Key UPTWQRAGCGYSIG-QWHCGFSZSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
SMILES CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid, reflects its stereochemistry: the benzoyl group at position 2 and the carboxylic acid at position 1 of the cyclopentane ring adopt a cis spatial arrangement. The 3,4-dimethyl substitution on the benzoyl moiety introduces steric and electronic modifications that influence reactivity and intermolecular interactions.

Table 1: Key Identifiers

PropertyValueSource
CAS Number733740-21-1
Molecular FormulaC15H18O3\text{C}_{15}\text{H}_{18}\text{O}_{3}
Molecular Weight246.3 g/mol
SMILESCC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
InChIKeyUPTWQRAGCGYSIG-QWHCGFSZSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The primary synthesis route involves Friedel-Crafts acylation of cyclopentane derivatives with 3,4-dimethylbenzoyl chloride. This method leverages Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic aromatic substitution, yielding the cis-configuration due to steric control during ring closure. Alternative approaches include:

  • Enantioselective catalysis to enhance stereochemical purity.

  • Ring-opening functionalization of substituted cyclopentenes followed by oxidation to the carboxylic acid .

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point424.0 ± 45.0 °C
Density1.169 ± 0.06 g/cm³
pKa4.49 ± 0.40

Physicochemical Properties

Stability and Solubility

The compound’s low aqueous solubility (predicted logP ≈ 3.2) aligns with its hydrophobic cyclopentane and aromatic moieties. The carboxylic acid group enables salt formation under basic conditions, improving solubility for laboratory applications . Thermal stability is moderate, with decomposition observed above 300°C.

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a precursor in peptide mimetics and enzyme inhibitors, where the rigid cyclopentane scaffold mimics peptide backbones. Recent studies explore its utility in modulating carboxypeptidase activity, though in vivo data remain unpublished .

Material Science

Its aromatic and aliphatic hybrid structure shows promise in liquid crystal formulations, where the cis-configuration enhances mesophase stability .

SupplierLocationPurity
BOC SciencesNew York, USA>98%
Ambeed, Inc.Illinois, USA>95%

Future Research Directions

  • Toxicological Profiling: Systematic studies on acute and chronic exposure.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for higher yields.

  • Drug Discovery: Screening against kinase targets and GPCRs.

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